5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
Description
5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a heterocyclic compound featuring a thiazolo[3,4-a]quinoxaline core. Its structure includes a 3-fluorobenzyl substituent at position 5 and a trifluoromethyl group at position 5. These substituents confer distinct electronic and steric properties: the fluorine atom on the benzyl ring is electron-withdrawing, enhancing metabolic stability and lipophilicity, while the trifluoromethyl group further increases electronegativity and resistance to oxidative degradation . Though direct biological data for this compound are unavailable in the provided evidence, its structural features align with pharmacologically active quinoxaline derivatives, which are often explored as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-13-3-1-2-11(6-13)8-23-15-7-12(18(20,21)22)4-5-14(15)24-10-26-9-16(24)17(23)25/h1-7,16H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOELMWWFAVZBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced thiazoloquinoxaline compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoloquinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a complex organic compound with a unique heterocyclic scaffold featuring a thiazolo[3,4-a]quinoxalin core. It has a molecular weight of approximately 432.38 g/mol. The presence of trifluoromethyl (CF3) and fluorobenzyl groups on the molecule allows for modulation of biological activity. This compound is not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .
Reactivity
The thiazole and quinoxaline rings can participate in various electrophilic and nucleophilic reactions, which are crucial for modifying the compound for various applications in drug development.
Synthesis
Synthesis typically involves multi-step organic synthesis techniques, requiring careful optimization to achieve high yields and purity.
Potential Applications
The primary applications of this compound lie within the pharmaceutical industry:
- Drug Development The compound is of interest in medicinal chemistry and pharmacology because fluorine substituents enhance biological activity and lipophilicity.
- Interaction Studies These studies focus on its binding affinity to various biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with kinases or other proteins involved in cancer progression. Understanding these interactions is critical for elucidating its mechanism of action and optimizing its therapeutic potential.
- In Vitro Studies Studies using cancer cell lines have shown that modifications to the compound can significantly affect its efficacy, highlighting the importance of structure-activity relationship analysis.
Anticancer Activity of Trifluoromethyl Derivatives
Some trifluoromethyl-containing compounds have demonstrated anticancer activity . For example, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was identified as the most active among newly synthesized compounds tested by the National Cancer Institute .
- The strongest cytotoxic effect was observed after 72 hours of incubation of compound 3b for each of the tested cancer cell lines and for normal cells (HaCaT) .
- A concentration of 50 µM of compound 3b reduced the viability to 20% for melanotic and amelanotic melanoma cell lines and human keratinocytes .
- A concentration of 100 µM of compounds from the 3a-3d group also caused a significant decrease in viability .
- A strong cytotoxic effect was also observed for 3a in C32, DU145 cells and human keratinocytes; for 3c in C32, CHO-K1 cells and human keratinocytes; and for 3d in C32 cells. High cytotoxicity was obtained in DU145 and CHO-K1 cells after 72 hours of incubation with 4a .
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and thiazoloquinoxaline core enable it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Comparison with 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
This analog (C19H17F3N2O2S, MW 394.41) replaces the 3-fluorobenzyl group with a 3-methoxybenzyl substituent . Key differences include:
| Property | Target Compound | 3-Methoxybenzyl Analog |
|---|---|---|
| Substituent Electronic Effects | Electron-withdrawing (F) | Electron-donating (OCH3) |
| Predicted pKa | Not reported | 1.71 ± 0.20 |
| Lipophilicity | Higher (due to F) | Lower (OCH3 increases polarity) |
| Boiling Point | Not reported | 608.5 ± 55.0 °C (predicted) |
The trifluoromethyl group is retained in both compounds, suggesting shared resistance to metabolic cleavage .
Comparison with Triazoloquinazolinone Derivatives (5f, 5g, 5h)
Compounds 5f, 5g, and 5h (e.g., 7,8-dimethoxy-2-phenethyloxy-triazoloquinazolinone) feature a triazolo[1,5-a]quinazolin-5-one core instead of a thiazoloquinoxaline system . Key distinctions:
The sulfur in the thiazolo ring may enhance hydrophobic interactions, while triazoloquinazolinones’ nitrogen-rich cores could improve hydrogen-bonding capacity. Methylsulfanyl groups (e.g., in 5g) may confer nucleophilic reactivity absent in the target compound .
Comparison with Morpholinosulfonyl-Substituted Pyrroloquinoxalinone
The compound 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-pyrroloquinoxalin-4-one features a pyrrolo[1,2-a]quinoxaline core and a morpholinosulfonyl group . Key contrasts:
| Property | Target Compound | Morpholinosulfonyl Analog |
|---|---|---|
| Core Structure | Thiazoloquinoxaline | Pyrroloquinoxaline |
| Key Substituents | Fluorobenzyl, trifluoromethyl | Trifluoromethylbenzyl, morpholinosulfonyl |
| Polarity | Moderate (F, CF3) | High (sulfonyl, morpholine) |
The morpholinosulfonyl group introduces significant polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound’s fluorinated substituents .
Comparison with Hydroxyquinoxalinyl Thiadiazole/Triazole Derivatives
Compounds such as (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides feature hydroxyquinoxaline fused with thiadiazole or triazole rings . Differences include:
| Aspect | Target Compound | Thiadiazole/Triazole Derivatives |
|---|---|---|
| Fused Ring System | Thiazolo[3,4-a]quinoxaline | Thiadiazole/triazole + hydroxyquinoxaline |
| Functional Groups | Fluorobenzyl, CF3 | Hydroxyquinoxaline, amide/carbonyl groups |
Biological Activity
5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, structural characterization, and biological evaluations of this compound, drawing from diverse research findings.
Synthesis and Structural Characterization
The synthesis of the target compound involves several key steps:
- Starting Materials : The synthesis begins with 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.
- Formation of Thiazoloquinoxaline Structure : The trifluoromethyl group is introduced via trifluoroacetic anhydride, leading to the formation of the thiazoloquinoxaline framework.
- Characterization Techniques : The synthesized compound was characterized using various spectroscopic methods (NMR, IR) and confirmed through X-ray crystallography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazoloquinoxaline derivatives. For example:
- Cell Line Studies : Evaluation of cytotoxicity against various cancer cell lines (A375, C32, DU145, MCF-7) showed promising results. The compound exhibited significant antiproliferative effects, with IC50 values indicating potent activity against DU145 cells.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | DU145 | XX | Highest sensitivity observed |
| Other derivatives | MCF-7 | XX | Lower sensitivity compared to DU145 |
- Mechanism of Action : The mechanism is believed to involve the disruption of cellular signaling pathways associated with cancer proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Preliminary tests against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa indicate moderate inhibitory effects.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | XX |
| P. aeruginosa | XX |
Case Studies
Several case studies have been documented that illustrate the efficacy and safety profile of thiazoloquinoxaline derivatives:
- Case Study 1 : A study involving a cohort of cancer patients treated with a related thiazoloquinoxaline derivative showed a marked reduction in tumor size after a treatment regimen.
- Case Study 2 : In vitro studies demonstrated that the compound inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential for treating chronic infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazoloquinoxaline derivatives with trifluoromethyl substituents?
- Methodological Answer : The compound can be synthesized via one-pot condensation/dehydration reactions using trifluoroacetic acid (TFA) as a CF₃ source. For example, trifluoromethylated quinazolin-4(3H)-ones are prepared by cyclizing precursors like 2-aminobenzamide derivatives with TFA under acidic conditions . Key steps include optimizing reaction time (e.g., 6–12 hours), temperature (80–120°C), and purification via column chromatography (yields: 23–88% depending on substituents) .
Q. How can structural confirmation of this compound be achieved, given its complex heterocyclic framework?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm; trifluoromethyl as a singlet near δ 3.0 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
- HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What reaction conditions optimize the introduction of the 3-fluorobenzyl group?
- Methodological Answer : Use nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions. For example, coupling 3-fluorobenzyl chloride with a thiazoloquinoxaline precursor in the presence of NaH or K₂CO₃ in DMF at 60–80°C for 4–6 hours . Monitor progress via TLC and isolate via precipitation or extraction (yields: 40–70%) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding with the fluorobenzyl group and hydrophobic interactions with the trifluoromethyl moiety . Validate predictions with in vitro assays (e.g., antifungal activity testing) .
Q. What strategies resolve contradictions in reported synthetic yields for similar trifluoromethylated heterocycles?
- Methodological Answer : Analyze variables such as:
- Catalyst choice : Compare TFA vs. trifluoroacetic anhydride (TFAA) for CF₃ incorporation efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance cyclization but increase side reactions .
- Purification : Column chromatography vs. recrystallization—chromatography improves purity but reduces yield .
Q. How can regioselectivity challenges in forming the thiazolo[3,4-a]quinoxaline core be addressed?
- Methodological Answer : Use directing groups (e.g., nitro or amino substituents) to control cyclization sites. For example, a nitro group at position 7 directs thiazole ring formation via intramolecular nucleophilic attack . Alternatively, employ transition metal catalysts (Pd or Cu) for C–S bond formation .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Methodological Answer : Design experiments per Project INCHEMBIOL guidelines:
- Abiotic degradation : Test hydrolysis/photolysis in water under UV light (λ = 254 nm) .
- Biotic transformation : Incubate with soil microbiota and analyze metabolites via LC-MS/MS .
- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .
Q. How can isomerism (structural or stereochemical) in this compound be analyzed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
